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Compound of Interest

Compound Name:
3-(tert-Butyl)-4-

hydroxybenzaldehyde

CAS No.: 65678-11-7

Cat. No.: B1274156 Get Quote

CAS Registry Number: 65678-11-7 IUPAC Name: 3-tert-butyl-4-hydroxybenzaldehyde

Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2]

Executive Summary
3-(tert-Butyl)-4-hydroxybenzaldehyde is a mono-substituted sterically hindered phenol

derivative.[1][2] Unlike its more common di-tert-butyl analog (3,5-di-tert-butyl-4-

hydroxybenzaldehyde), this molecule possesses a unique asymmetry that allows for site-

specific functionalization.[1][2] It serves as a vital pharmacophore in the synthesis of dual-

action anti-inflammatory agents (COX/5-LOX inhibitors), Maillard reaction inhibitors, and Schiff

base ligands for organometallic catalysis.[1] Its structural significance lies in the ortho-tert-butyl

group, which provides lipophilicity and radical scavenging capability while leaving the meta

positions open for further derivatization.[1][2]

Molecular Architecture & Physicochemical Profile[1]
[2]
The molecule features a phenol core with an aldehyde at the para position and a bulky tert-

butyl group at the meta position (relative to the aldehyde).[2][3] This configuration creates a

"molecular shield" around the hydroxyl group, modulating its pKa and oxidative stability.[3]
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Key Physicochemical Data
Property Value / Characteristic Relevance

Physical State
Crystalline Solid / Pale Yellow

Powder

Handling and dosage

formulation.[1][2]

Solubility
Soluble in MeOH, EtOH,

DMSO, CHCl₃

Compatible with standard

organic synthesis workflows.[1]

[3]

pKa (Phenolic) ~8.0 - 8.5 (Predicted)

Higher than unsubstituted

phenol due to electron-

donating alkyl group.[1][2]

Reactivity
High (Aldehyde), Moderate

(Phenol)

Aldehyde allows

Knoevenagel/Schiff base

reactions; Phenol allows

esterification.[3]

Synthetic Methodology: Regioselective Formylation
The synthesis of the mono-tert-butyl derivative requires precise regiocontrol to avoid over-

substitution or ortho-formylation.[1][2] The Duff Reaction is the preferred method for introducing

the formyl group at the para position of 2-tert-butylphenol.[1][2]

Reaction Mechanism (The Duff Pathway)
The reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).[3] The steric

bulk of the tert-butyl group at position 2 directs the electrophilic attack of the iminium species to

the para position (position 4).[1][2][3]
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Figure 1: Regioselective formylation mechanism via the Duff reaction pathway.[1][3]

Experimental Protocol
Objective: Synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde from 2-tert-butylphenol.

Reagents:

2-tert-Butylphenol (1.0 eq)[1][2]

Hexamethylenetetramine (HMTA) (2.0 eq)[3]

Trifluoroacetic acid (TFA) (Solvent/Catalyst)[3]

HCl (3N) for hydrolysis[3]

Step-by-Step Procedure:

Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, dissolve 2-tert-butylphenol (15 g, 100 mmol) in TFA (80 mL).

Addition: Add HMTA (28 g, 200 mmol) in portions to the stirring solution. Note: Exothermic

reaction; cool in an ice bath if necessary.[1][3]

Reflux: Heat the mixture to reflux (approx. 80-90°C) under an inert atmosphere (N₂) for 12

hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.[3]
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Hydrolysis: Cool the orange/red solution to room temperature. Pour the mixture into 3N HCl

(200 mL) and stir vigorously for 1 hour to hydrolyze the iminium intermediate.

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).[2][3]

Combine organic layers.

Purification: Wash the organic phase with water (2x) and brine (1x). Dry over anhydrous

MgSO₄. Concentrate under reduced pressure.

Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-10%

EtOAc in Hexanes) to yield the product as a pale yellow solid.

Validation Criteria:

¹H NMR (CDCl₃): Look for the aldehyde singlet at ~9.8 ppm, the tert-butyl singlet (~1.4 ppm),

and the characteristic aromatic splitting pattern (doublet, doublet of doublets, doublet).[3]

IR: Strong Carbonyl stretch at ~1670 cm⁻¹.[2][3]

Reactivity Profile & Pharmaceutical Applications[2]
[4][5]
The utility of 3-(tert-Butyl)-4-hydroxybenzaldehyde stems from its dual functionality. It acts as

a "linchpin" in drug discovery, connecting lipophilic domains with polar pharmacophores.[2][3]

Reactivity Logic[2][3]
Aldehyde (C-1): Susceptible to nucleophilic attack.[1][2][3] Key for Knoevenagel

condensations to form cinnamates (UV absorbers) or reductive amination to form amine

ligands.[3]

Phenol (C-4): Can be protected (e.g., methoxymethyl ether) to allow chemistry at the

aldehyde, or esterified to create prodrugs.[3]

tert-Butyl (C-3): Inert steric blocker.[1][2] Prevents metabolic oxidation at the ortho position

and increases lipophilicity (LogP).[3]
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Figure 2: Divergent synthesis pathways from the core aldehyde scaffold.[1][2]

Case Study: Synthesis of Anti-Inflammatory Scaffolds
This molecule is a precursor to analogs of Tebufelone and Darbufelone, which are dual

inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2][3] The mono-tert-butyl

motif is often explored to fine-tune the solubility and binding affinity compared to the bulkier di-

tert-butyl analogs.[1][2]

Mechanism: The aldehyde undergoes condensation with ketones (e.g., 5-hexyn-1-one

derivatives) to form the chalcone-like backbone essential for enzyme active site occupancy.

[1][2]

Maillard Inhibition: Japanese patent JP2000256259A identifies this specific aldehyde as an

inhibitor of the Maillard reaction, relevant for treating diabetic complications

(neuropathy/retinopathy).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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